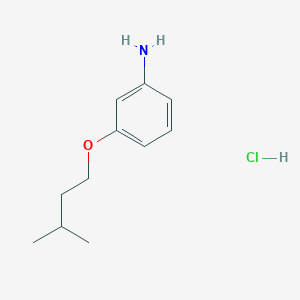

3-(异戊氧基)苯胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds, such as 3-chloro-4-(3-fluorobenzyloxy)aniline, involves a condensation reaction followed by a reduction step. The synthesis of 3-(Isopentyloxy)aniline hydrochloride could potentially follow a similar pathway, starting from appropriate precursors such as an isopentyl halide and a substituted nitrophenol, followed by a reduction of the nitro group to the aniline . The synthesis process described for the related compound is noted for its high yield (82%) and practicality for industrial production, suggesting that a similar approach could be applied to synthesize 3-(Isopentyloxy)aniline hydrochloride .

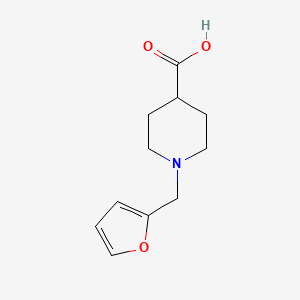

Molecular Structure Analysis

While the molecular structure of 3-(Isopentyloxy)aniline hydrochloride is not directly analyzed in the provided papers, the structure can be inferred based on the name of the compound. It would consist of an aniline (phenylamine) core with an isopentyloxy group (-OCH2CH(CH3)2) attached to the 3-position of the benzene ring. The presence of the hydrochloride indicates that the compound is protonated at the nitrogen atom, forming an ammonium chloride salt.

Chemical Reactions Analysis

The papers do not provide specific reactions for 3-(Isopentyloxy)aniline hydrochloride, but based on the structure, it can be anticipated that the compound would undergo typical aniline reactions. These could include electrophilic aromatic substitution, where the aniline nitrogen acts as a directing group, and reactions involving the isopentyloxy substituent. The hydrochloride salt form would also be expected to participate in reactions typical of amines, such as salt formation and nucleophilic substitution .

Physical and Chemical Properties Analysis

科学研究应用

合成带苯胺基的聚氨酯阳离子聚合物

研究人员合成了新的 o-羟基席夫碱,包括类似于“3-(异戊氧基)苯胺盐酸盐”衍生物,用作聚醚脲前体的季铵化剂。这些化合物旨在获得具有荧光性能的聚合物薄膜,研究水杨醛苯胺基团的光致变色机制和激发态分子内质子转移过程(Buruianǎ等,2005)。

芳酰胺的催化合成

一项研究证明了从3-羟基-2-萘甲酸催化合成芳酰胺,这对于生产有机偶氮颜料、药品和杀虫剂至关重要。该研究确定了合成3-羟基-2-萘甲酸苯胺的高效催化剂,突出了在相对温和条件下提高这些化合物质量和产量的潜力(Shteinberg, 2022)。

五氮杂负离子的合成和表征

在一项显著的合成中,3,5-二甲基-4-羟基苯胺盐酸盐作为创建五氮杂负离子的前体,这是一种在低温下稳定的化合物。这项研究提供了关于五氮杂负离子的结构和芳香特性的见解,有助于理解它们的化学性质(Xu Bing-tao et al., 2017)。

作用机制

安全和危害

属性

IUPAC Name |

3-(3-methylbutoxy)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-9(2)6-7-13-11-5-3-4-10(12)8-11;/h3-5,8-9H,6-7,12H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIEFPEDBNOUENI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC(=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30648550 |

Source

|

| Record name | 3-(3-Methylbutoxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Isopentyloxy)aniline hydrochloride | |

CAS RN |

1135289-27-8 |

Source

|

| Record name | 3-(3-Methylbutoxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30648550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1326420.png)

![Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1326421.png)

![2-(2-bromophenyl)-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1326441.png)

![3-Pyrrolidinol, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1326442.png)

![Methyl 5-ethyl-5,6-dihydro-4H-thieno-[2,3-c]pyrrole-2-carboxylate](/img/structure/B1326451.png)